Filibuvir (PF-00868554) is a potent, orally bioavailable, investigational non-nucleoside inhibitor (NNI) that specifically targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase. [, , , ] It was under development by Pfizer for the potential treatment of chronic HCV infection. [, ] Filibuvir acts by binding to the thumb II allosteric pocket of the HCV NS5B polymerase, interfering with its function and inhibiting viral replication. [, , , , , , ] Although initially showing promise in clinical trials, Filibuvir's development was halted due to challenges related to resistance development and limitations in its effectiveness against non-genotype 1 HCV. [, , , ]
Diastereoselective Preparation of a β-Hydroxy Alkynyl Oxazolidinone and Conversion to a 6,6-Disubstituted 2H-Pyranone: [] This stage focuses on establishing the correct stereochemistry of a tertiary alcohol using an Evans aldol reaction with non-standard reactants. Subsequent Sonogashira coupling, acylation, hydrogenation, and Dieckmann cyclization lead to the formation of a crucial β-keto lactone intermediate. []
Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester: [] This stage presents an improved method for synthesizing the β-keto lactone. By switching the cyclization substrate from an oxazolidinone to an alkyl ester, yields are significantly enhanced. Optimization of alkyne hydrogenation, methanolysis, and intermediate salt formation further refine the process. []
Development of a Process for the Reductive Coupling of an Aldehyde and a β-Keto-lactone: [] This stage tackles the challenging reductive coupling of a specific β-keto-lactone and an aldehyde, employing a Hantzsch ester as a cost-effective reducing agent. Overcoming limitations posed by the β-keto-lactone's structure necessitates a tailored approach to addition and temperature control. The presence of an Ames-positive reactant demands stringent impurity control measures during API production. []
While the specific structural data of Filibuvir is not extensively discussed in the provided literature, research highlights its interaction with the thumb II allosteric pocket of the HCV NS5B polymerase. [, , , , ] Molecular docking studies, comparing Filibuvir with other inhibitors and potential drug candidates, provide insights into its binding patterns within this pocket. [, , , ] These studies reveal that Filibuvir primarily interacts with the NS5B polymerase through hydrogen bonding and hydrophobic contacts with specific amino acid residues within the thumb II site. []
Filibuvir functions as a non-nucleoside inhibitor (NNI) targeting the thumb II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase. [, , , , ] Its binding to this pocket induces conformational changes in the enzyme, interfering with its ability to bind RNA and transition from initiation to elongation during RNA replication. [, ] Specifically, Filibuvir exhibits a preference for inhibiting primer-dependent RNA synthesis over de novo initiation. [] Interestingly, at higher concentrations, Filibuvir can enhance de novo RNA synthesis activity, suggesting a complex interaction with the polymerase. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 63953-75-3
CAS No.:
CAS No.: 45804-94-2
CAS No.: